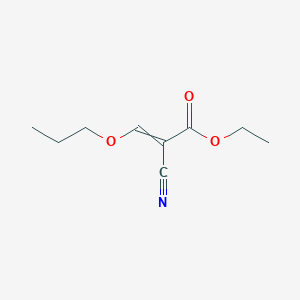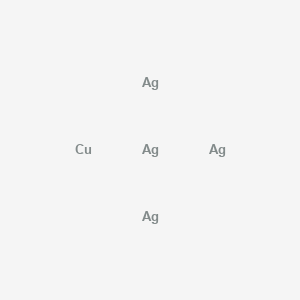![molecular formula C5H12B2ClO B14372080 (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl CAS No. 89992-21-2](/img/structure/B14372080.png)
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl is a boron-containing compound with potential applications in various fields of chemistry and industry. This compound is characterized by the presence of boron atoms, which can impart unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl typically involves the reaction of chloromethyl compounds with boron-containing reagents. One common method is the reaction of chloromethyl boronic acid with methoxy(methyl)borane under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and degradation of the boron-containing intermediates.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process may be optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the boron-containing groups to boranes or other reduced forms.
Substitution: The chloromethyl group can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl or aryl halides can be used in substitution reactions.
Major Products Formed
Oxidation: Boronic acids or boronates.
Reduction: Boranes or other reduced boron compounds.
Substitution: Various substituted boron-containing compounds.
Scientific Research Applications
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and catalysis.
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the production of advanced materials and polymers with unique properties.
Mechanism of Action
The mechanism of action of (Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl involves its interaction with molecular targets through its boron-containing groups. These interactions can lead to the formation of stable complexes with various biomolecules, influencing biological pathways and processes. The compound’s reactivity is largely determined by the presence of boron atoms, which can form covalent bonds with other elements, facilitating its role in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A diethyl ester of malonic acid used in organic synthesis.
Pinacol boronic esters: Valuable building blocks in organic synthesis with similar boron-containing structures.
Thiosulfate: An oxyanion of sulfur with applications in various chemical processes.
Uniqueness
(Chloromethyl){2-[methoxy(methyl)boranyl]ethyl}boranyl is unique due to its specific combination of chloromethyl and boron-containing groups, which impart distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and form stable complexes with biomolecules makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
89992-21-2 |
|---|---|
Molecular Formula |
C5H12B2ClO |
Molecular Weight |
145.23 g/mol |
InChI |
InChI=1S/C5H12B2ClO/c1-7(9-2)4-3-6-5-8/h3-5H2,1-2H3 |
InChI Key |
PNOYSBHMMHQVDY-UHFFFAOYSA-N |
Canonical SMILES |
[B](CCB(C)OC)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(Dimethylamino)methylidene]-5,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B14372000.png)
![2-[2-Methoxy-3-(prop-2-en-1-yl)phenyl]-1,3-thiazole](/img/structure/B14372001.png)
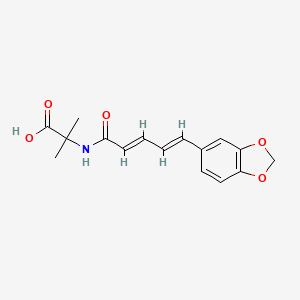
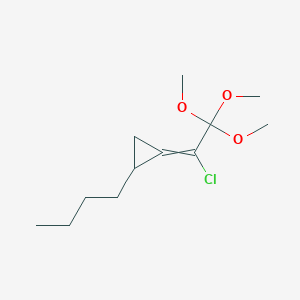
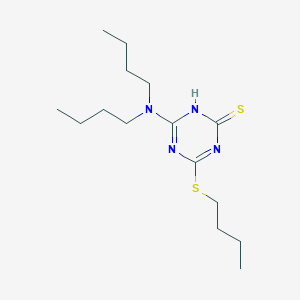


![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]-2-phenylacetamide](/img/structure/B14372038.png)
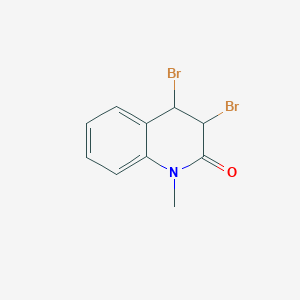
![3-Oxo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carbaldehyde](/img/structure/B14372050.png)
![5-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)-3-methylpent-3-en-2-one](/img/structure/B14372075.png)
